molecular formula C8H18BrO3P B13736499 Diisopropyl (2-bromoethyl)phosphonate

Diisopropyl (2-bromoethyl)phosphonate

Cat. No.: B13736499
M. Wt: 273.10 g/mol
InChI Key: CSJOCPJTRHKLQU-UHFFFAOYSA-N
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Description

Diisopropyl (2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a clear, colorless to slightly yellow liquid that is soluble in water. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (2-bromoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diisopropyl phosphite with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (2-bromoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various bases. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents such as toluene or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonates, while coupling reactions can produce complex organophosphorus compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl (2-bromoethyl)phosphonate is unique due to its specific combination of isopropyl and bromoethyl groups, which confer distinct reactivity and properties. This makes it particularly useful in specialized chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H18BrO3P

Molecular Weight

273.10 g/mol

IUPAC Name

2-[2-bromoethyl(propan-2-yloxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H18BrO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

CSJOCPJTRHKLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CCBr)OC(C)C

Origin of Product

United States

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